![molecular formula C21H15NO6S B2851816 (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate CAS No. 1164521-18-9](/img/structure/B2851816.png)
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate
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Overview
Description
The compound is an organic molecule with several functional groups. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. The molecule also has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a methoxybenzenesulfonate group, which is a benzenesulfonate ester with a methoxy group attached .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the benzofuran and pyridine rings. The Z-configuration indicates that the highest priority groups on the carbon-carbon double bond are on opposite sides .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the pyridine ring could undergo electrophilic substitution reactions, and the methoxy group could be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. For example, the presence of the polar methoxybenzenesulfonate group could make the compound more soluble in polar solvents .Scientific Research Applications
Organic Synthesis and Reactivity
One study explores the reactions of related compounds with nitrile oxides to synthesize a range of compounds, including Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines. These reactions are crucial for developing new organic materials with potential applications in pharmaceuticals and agrochemicals (Kandeel & Youssef, 2001).
Materials Science and Conductivity
Another research focus is on conducting polymers derived from bis(pyrrol-2-yl) arylenes, indicating the utility of related compounds in synthesizing materials with low oxidation potentials. These materials are significant for developing stable, electrically conducting polymers (Sotzing et al., 1996).
Coordination Polymers and Luminescence
The hydrothermal reactions of related compounds have been used to create metal-organic coordination frameworks with strong fluorescence at room temperature. These materials are interesting for their potential applications in sensing, imaging, and light-emitting devices (Jiang et al., 2004).
Antimicrobial Activity
Novel derivatives synthesized from related compounds have shown antimicrobial activity, highlighting their potential as leads for developing new antimicrobial agents. This aspect is critical in the ongoing battle against resistant microbial strains (Habib et al., 2012).
Catalysis and Selective Reactions
Research on sulfonated Schiff base copper(II) complexes, including related compounds, demonstrates their efficiency as catalysts in alcohol oxidation. Such findings are pivotal for advancing green chemistry by developing more efficient and selective catalysts for organic transformations (Hazra et al., 2015).
Future Directions
properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO6S/c1-26-15-4-7-17(8-5-15)29(24,25)28-16-6-9-18-19(12-16)27-20(21(18)23)11-14-3-2-10-22-13-14/h2-13H,1H3/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIDEMIYLSMCMO-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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